molecular formula C27H34N4O9S B040417 (Glutathion-S-yl)dihydromorphinone CAS No. 119995-15-2

(Glutathion-S-yl)dihydromorphinone

Cat. No. B040417
M. Wt: 590.6 g/mol
InChI Key: VVZYRFDANRQOGU-WGVGMDPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Glutathion-S-yl)dihydromorphinone, also known as GSH-M3, is a potent opioid receptor agonist that has been synthesized and studied for its potential use in pain management. This compound is a derivative of morphine and has been shown to have high affinity and selectivity for the mu-opioid receptor.

Scientific Research Applications

(Glutathion-S-yl)dihydromorphinone has been studied for its potential use in pain management. It has been shown to have high potency and selectivity for the mu-opioid receptor, which is the primary receptor responsible for mediating the analgesic effects of opioids. In addition, (Glutathion-S-yl)dihydromorphinone has been shown to have a longer duration of action compared to morphine, which could potentially reduce the frequency of dosing and the risk of side effects.

Mechanism Of Action

The mechanism of action of (Glutathion-S-yl)dihydromorphinone involves binding to the mu-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Binding of (Glutathion-S-yl)dihydromorphinone to the mu-opioid receptor results in the activation of downstream signaling pathways, which ultimately leads to the inhibition of neurotransmitter release and the reduction of pain perception.

Biochemical And Physiological Effects

(Glutathion-S-yl)dihydromorphinone has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have a longer duration of action compared to morphine, which could potentially reduce the frequency of dosing and the risk of side effects. In addition, (Glutathion-S-yl)dihydromorphinone has been shown to have a lower potential for abuse and dependence compared to other opioids.

Advantages And Limitations For Lab Experiments

One advantage of using (Glutathion-S-yl)dihydromorphinone in lab experiments is its high potency and selectivity for the mu-opioid receptor, which allows for more precise targeting of this receptor. In addition, (Glutathion-S-yl)dihydromorphinone has been shown to have a longer duration of action compared to morphine, which could potentially reduce the frequency of dosing and the risk of side effects. However, one limitation of using (Glutathion-S-yl)dihydromorphinone in lab experiments is its high cost and limited availability.

Future Directions

There are several future directions for the study of (Glutathion-S-yl)dihydromorphinone. One potential direction is the development of more efficient synthesis methods that could reduce the cost and increase the availability of this compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of (Glutathion-S-yl)dihydromorphinone in humans, which could provide valuable information for the development of new pain management therapies. Finally, the study of the potential use of (Glutathion-S-yl)dihydromorphinone in combination with other analgesic drugs could provide new insights into the mechanisms of pain perception and the development of more effective pain management therapies.
Conclusion:
In conclusion, (Glutathion-S-yl)dihydromorphinone is a potent opioid receptor agonist that has been synthesized and studied for its potential use in pain management. It has been shown to have high potency and selectivity for the mu-opioid receptor, as well as a longer duration of action compared to morphine. While there are limitations to its use in lab experiments, the study of (Glutathion-S-yl)dihydromorphinone has the potential to provide valuable insights into the mechanisms of pain perception and the development of more effective pain management therapies.

Synthesis Methods

The synthesis of (Glutathion-S-yl)dihydromorphinone involves the reaction of morphine with glutathione, a tripeptide composed of cysteine, glycine, and glutamate. This reaction results in the formation of a disulfide bond between the thiol group of cysteine and the phenolic hydroxyl group of morphine. The resulting compound, (Glutathion-S-yl)dihydromorphinone, has been shown to be stable and highly soluble in aqueous solutions.

properties

CAS RN

119995-15-2

Product Name

(Glutathion-S-yl)dihydromorphinone

Molecular Formula

C27H34N4O9S

Molecular Weight

590.6 g/mol

IUPAC Name

(2S)-5-[[(2R)-3-[[(4R,4aR,5R,7aR,12bS)-9-hydroxy-3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl]sulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid

InChI

InChI=1S/C27H34N4O9S/c1-31-7-6-27-21-12-2-4-16(32)23(21)40-24(27)17(33)9-18(22(27)15(31)8-12)41-11-14(25(37)29-10-20(35)36)30-19(34)5-3-13(28)26(38)39/h2,4,13-15,18,22,24,32H,3,5-11,28H2,1H3,(H,29,37)(H,30,34)(H,35,36)(H,38,39)/t13-,14-,15+,18+,22+,24-,27+/m0/s1

InChI Key

VVZYRFDANRQOGU-WGVGMDPXSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)C[C@H]4SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Other CAS RN

119995-15-2

sequence

XXG

synonyms

(glutathion-S-yl)dihydromorphinone
dihydromorphinone-glutathione adduct
SG-DHMO

Origin of Product

United States

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